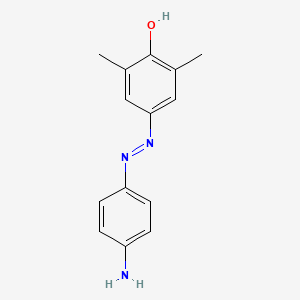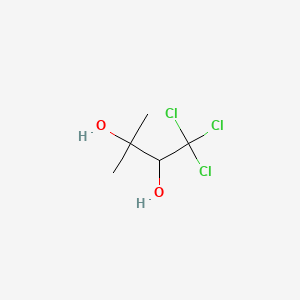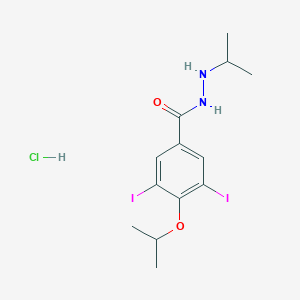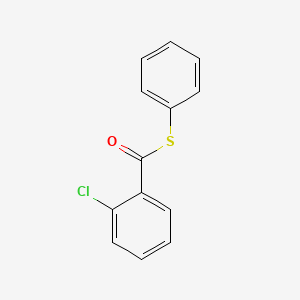
Benzenecarbothioic acid, 2-chloro-, S-phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenecarbothioic acid, 2-chloro-, S-phenyl ester is an organic compound with the molecular formula C13H9ClOS. It is a derivative of benzenecarbothioic acid, where the hydrogen atom in the carboxyl group is replaced by a phenyl ester group and a chlorine atom is substituted at the 2-position on the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenecarbothioic acid, 2-chloro-, S-phenyl ester typically involves the reaction of 2-chlorobenzenecarbothioic acid with phenol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioic acid, 2-chloro-, S-phenyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include substituted benzenecarbothioic acid esters.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include the corresponding alcohols.
Scientific Research Applications
Benzenecarbothioic acid, 2-chloro-, S-phenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzenecarbothioic acid, 2-chloro-, S-phenyl ester involves its interaction with specific molecular targets. The phenyl ester group can undergo hydrolysis to release benzenecarbothioic acid, which can then interact with various enzymes and proteins. The chlorine atom can also participate in halogen bonding, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Benzenecarbothioic acid, S-phenyl ester: Lacks the chlorine atom, resulting in different reactivity and properties.
Benzenecarbothioic acid, 2-methyl-, S-phenyl ester: Contains a methyl group instead of a chlorine atom, affecting its chemical behavior.
Uniqueness
This substitution can enhance its biological activity and make it a valuable compound for various research and industrial purposes .
Properties
CAS No. |
21122-36-1 |
|---|---|
Molecular Formula |
C13H9ClOS |
Molecular Weight |
248.73 g/mol |
IUPAC Name |
S-phenyl 2-chlorobenzenecarbothioate |
InChI |
InChI=1S/C13H9ClOS/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h1-9H |
InChI Key |
WFXJPKKRXBIDGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


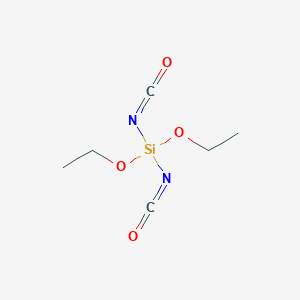
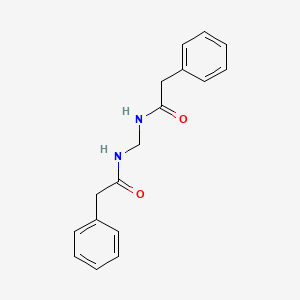
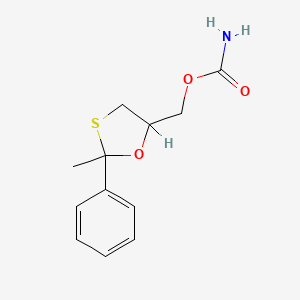
![1,1'-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene]](/img/structure/B14701894.png)
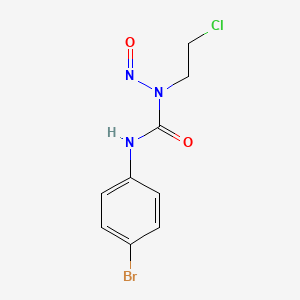

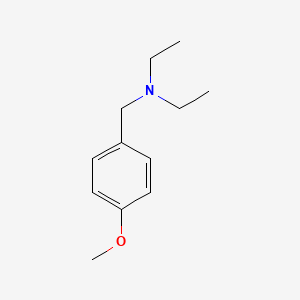
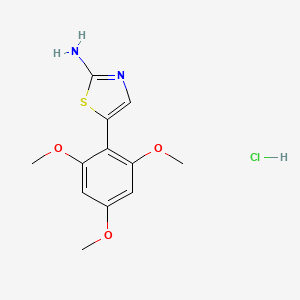
![[Bis(hexylsulfanyl)methyl]benzene](/img/structure/B14701918.png)
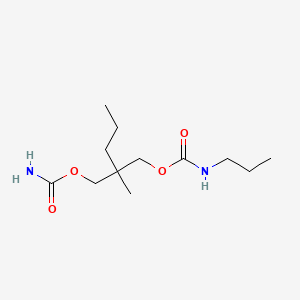
![1,5-Dimethyl-16-azahexacyclo[11.11.0.02,10.05,9.015,23.017,22]tetracosa-15(23),17,19,21-tetraen-6-ol](/img/structure/B14701946.png)
